molecular formula C9H7FO B1592043 5-Fluoro-2-indanone CAS No. 57584-69-7

5-Fluoro-2-indanone

Cat. No. B1592043
CAS RN: 57584-69-7
M. Wt: 150.15 g/mol
InChI Key: OFVNPOZRBPSFSH-UHFFFAOYSA-N
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Description

5-Fluoro-2-indanone is a laboratory chemical . It is a white to yellowish crystalline low melting solid . It is used as a precursor for thiosemicarbazones derived from 1-indanones and in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .


Molecular Structure Analysis

The empirical formula of 5-Fluoro-2-indanone is C9H7FO . The molecular weight is 150.15 . The SMILES string representation is Fc1ccc2C(=O)CCc2c1 .


Physical And Chemical Properties Analysis

5-Fluoro-2-indanone is a solid . It has a boiling point of 113-114 °C (lit.) and a melting point of 38-40 °C (lit.) . The density is 1.216 g/mL at 25 °C (lit.) .

Scientific Research Applications

Precursor for Thiosemicarbazones

5-Fluoro-2-indanone has been used to prepare precursors for thiosemicarbazones derived from 1-indanones . Thiosemicarbazones have been studied for their potential antitumor and antiviral properties, making this an important application in medicinal chemistry.

Synthesis of Fluoro-tetrahydroquinoline

This compound has also been used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . Tetrahydroquinolines are a class of compounds that have been studied for their potential biological activities, including anti-inflammatory and anticancer effects.

Molecular Structure Analysis

5-Fluoro-2-indanone exhibits interesting structural features, with variations in its cyclopentene ring conformation. These structural variations impact its molecular interactions and properties in crystal formations, which can be crucial in materials science and solid-state chemistry.

Vibrational Spectroscopy

5-Fluoro-2-indanone has been analyzed using infrared (IR) and Raman spectroscopy across different temperatures and states of aggregation. Understanding the compound’s vibrational properties can inform its behavior in various applications, particularly in biomedical contexts.

Fluorination Reactions

The compound has been used in studies exploring nucleophilic aromatic substitution reactions with fluoride ions. This research is significant for developing methodologies in creating fluoro-substituted compounds, potentially useful in pharmaceutical and biochemical applications.

Direct α-Fluorination of Ketones

5-Fluoro-2-indanone has been involved in studies focusing on the direct α-fluorination of ketones. This process is essential for synthesizing α-fluoro derivatives of various compounds, a critical step in creating biologically active molecules and pharmaceutical agents.

Synthesis of 2-Fluoro-1-naphthols

Another application includes the synthesis of 2-fluoro-1-naphthols from 1-indanones. This process is significant for developing new compounds with potential applications in various industries, including dyes and pharmaceuticals.

Raw Material in Organic Synthesis

5-Fluoro-2-indanone is used as an important raw material and intermediate in organic synthesis . It’s used in the production of pharmaceuticals, agrochemicals, and dyestuffs , making it a versatile compound in the field of organic chemistry.

Safety And Hazards

5-Fluoro-2-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVNPOZRBPSFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616830
Record name 5-Fluoro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-indanone

CAS RN

57584-69-7
Record name 5-Fluoro-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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